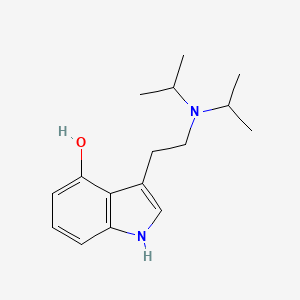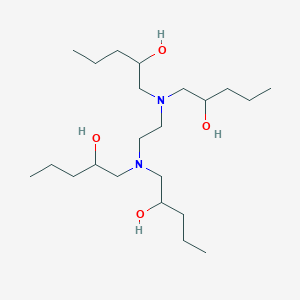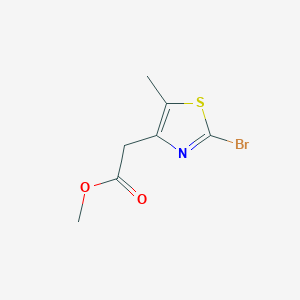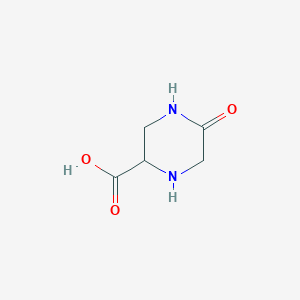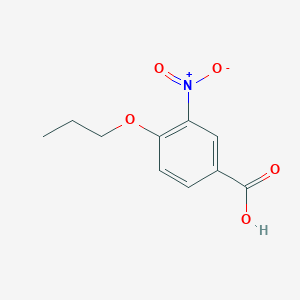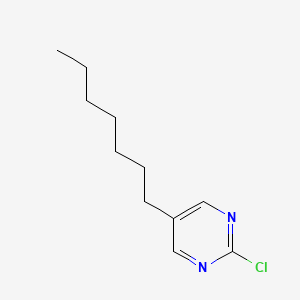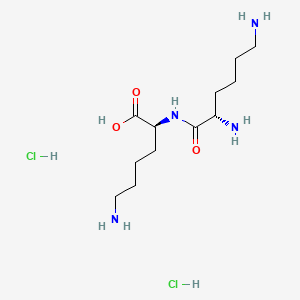
L-lysyl-L-lysine dihydrochloride
描述
L-lysyl-L-lysine dihydrochloride is a dipeptide compound formed by the coupling of two L-lysine molecules. It is commonly used as an enzyme-cleavable linker in various biochemical applications. This compound is known for its high solubility and stability, making it a valuable component in cell culture media and other biotechnological applications .
准备方法
Synthetic Routes and Reaction Conditions
L-lysyl-L-lysine dihydrochloride can be synthesized by coupling two L-lysine molecules. The reaction typically involves the use of protecting groups to prevent unwanted side reactions. The protected lysine molecules are then coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). After the coupling reaction, the protecting groups are removed, and the product is purified .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure high yield and purity. The final product is typically obtained as a dihydrochloride salt to enhance its solubility and stability .
化学反应分析
Types of Reactions
L-lysyl-L-lysine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which can affect its stability and solubility.
Reduction: Reduction reactions can break disulfide bonds, restoring the original dipeptide structure.
Substitution: The amino groups in this compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Electrophiles such as acyl chlorides or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can introduce various functional groups into the peptide structure .
科学研究应用
L-lysyl-L-lysine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a linker in various chemical reactions.
Biology: Employed in cell culture media to enhance the solubility and stability of amino acids.
Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems.
Industry: Utilized in the production of biopharmaceuticals and other biotechnological products
作用机制
The mechanism of action of L-lysyl-L-lysine dihydrochloride involves its ability to act as a substrate for various enzymes. The compound can be cleaved by proteases, releasing the individual L-lysine molecules. This property makes it useful as an enzyme-cleavable linker in drug delivery systems and other applications. The molecular targets and pathways involved depend on the specific enzymes and biological systems in which the compound is used .
相似化合物的比较
L-lysyl-L-lysine dihydrochloride is unique due to its high solubility and stability compared to other similar compounds. Some similar compounds include:
L-cystine: Another dipeptide with lower solubility and stability.
L-alanyl-L-tyrosine: A dipeptide used in cell culture media with different solubility properties.
L-lysine dihydrochloride: A simpler form of lysine with different applications
This compound stands out due to its enhanced solubility and stability, making it a valuable component in various scientific and industrial applications.
属性
IUPAC Name |
6-amino-2-(2,6-diaminohexanoylamino)hexanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O3.2ClH/c13-7-3-1-5-9(15)11(17)16-10(12(18)19)6-2-4-8-14;;/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQFWEBCTJENGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597560 | |
| Record name | Lysyllysine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52123-30-5 | |
| Record name | Lysyllysine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




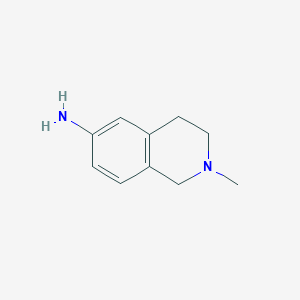
![1-[2-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1592136.png)

